![molecular formula C11H9NO3 B2605657 methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate CAS No. 1164508-97-7](/img/structure/B2605657.png)
methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate were not found, it’s worth noting that similar compounds, such as 4-substituted methylidene oxindoles, have been synthesized by the Knoevenagel condensation of oxindole with para-substituted aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of this compound includes a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond . The presence of phosphorus and sulfur atoms can change the planarity of the parent compound .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate”, also known as “(E)-methyl(oxido)[(4-oxo-4H-chromen-3-yl)methylidene]azanium”.
Pharmacological Research
This compound has shown potential in pharmacological research due to its structural similarity to chromones, which are known for their diverse biological activities. Chromones have been studied for their anti-inflammatory, antioxidant, and anticancer properties . The unique structure of this compound could lead to the development of new drugs targeting various diseases.
Antimicrobial Activity
Research has indicated that compounds with chromone structures can exhibit significant antimicrobial properties . This compound could be explored for its potential to inhibit the growth of bacteria, fungi, and other pathogens, making it a candidate for developing new antimicrobial agents.
Fluorescent Probes
Chromone derivatives are often used as fluorescent probes in biochemical assays due to their ability to emit fluorescence upon excitation . This compound could be utilized in the development of new fluorescent probes for detecting and quantifying biological molecules in research and diagnostic applications.
Nonlinear Optical Materials
The compound’s structure suggests it could be used in the field of nonlinear optics. Nonlinear optical materials are essential for applications in telecommunications, data storage, and laser technology . The chromone core can contribute to the compound’s ability to exhibit nonlinear optical properties, making it useful in these advanced technological applications.
Metal Ion Sensors
Chromone-based compounds have been studied for their ability to bind metal ions selectively . This compound could be developed into sensors for detecting and quantifying metal ions in environmental and biological samples, which is crucial for monitoring pollution and studying metal ion homeostasis in living organisms.
Antioxidant Agents
The antioxidant properties of chromone derivatives are well-documented . This compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibitors
Chromone derivatives have been found to inhibit various enzymes, including kinases and proteases . This compound could be explored for its potential to inhibit specific enzymes involved in disease pathways, leading to the development of new therapeutic agents.
Photodynamic Therapy
The compound’s ability to absorb light and generate reactive oxygen species could make it a candidate for photodynamic therapy (PDT) . PDT is a treatment that uses light-activated compounds to kill cancer cells and pathogens. This compound could be optimized for use in PDT, providing a new approach to treating cancer and infections.
Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles. Synthesis, crystal growth, spectral, optical, thermal studies on nonlinear optical activity of organic crystal. Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.
特性
IUPAC Name |
N-methyl-1-(4-oxochromen-3-yl)methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12(14)6-8-7-15-10-5-3-2-4-9(10)11(8)13/h2-7H,1H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFHOENCKPLDTF-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=COC2=CC=CC=C2C1=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1=COC2=CC=CC=C2C1=O)/[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

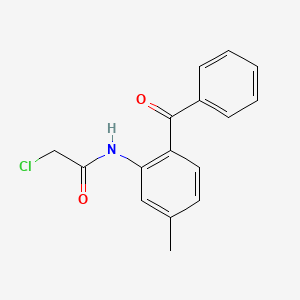
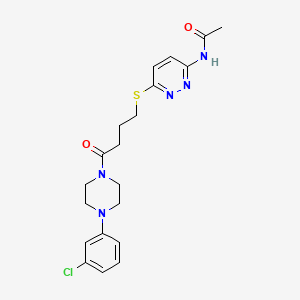
![(1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2605577.png)
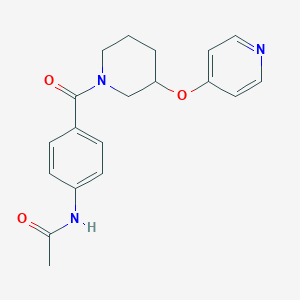
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2605579.png)
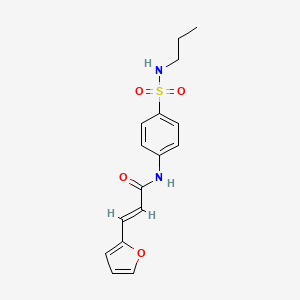
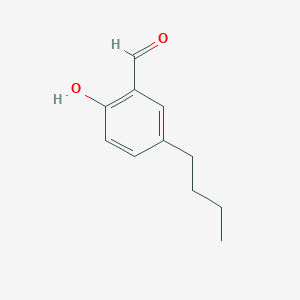
![N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B2605585.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2605586.png)
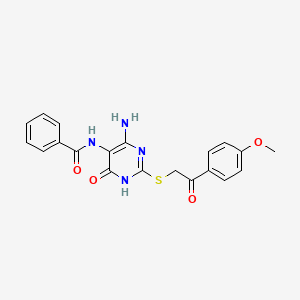
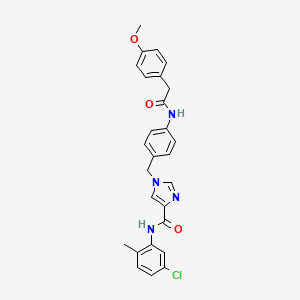
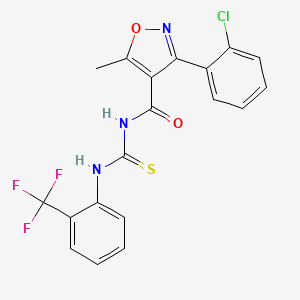
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol](/img/structure/B2605595.png)
![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2605596.png)